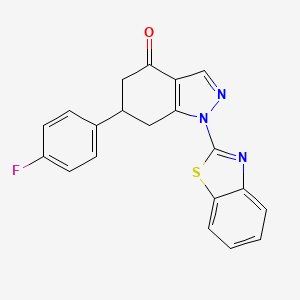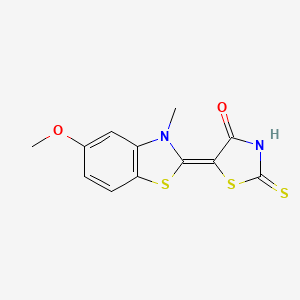![molecular formula C24H16FN3O2S B11462108 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B11462108.png)
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzoxazole ring, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.
Formation of the Benzoxazole Ring: The benzoxazole ring is formed by cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative.
Coupling Reactions: The final step involves coupling the thiazole and benzoxazole intermediates through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and has similar biological activities.
Indole Derivatives: Compounds with indole rings also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its combination of thiazole and benzoxazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H16FN3O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C24H16FN3O2S/c25-18-9-6-15(7-10-18)12-19-14-26-24(31-19)27-23(29)17-8-11-21-20(13-17)22(30-28-21)16-4-2-1-3-5-16/h1-11,13-14H,12H2,(H,26,27,29) |
InChI Key |
MIEDMVMVGZQODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=NC=C(S4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11462025.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B11462029.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11462030.png)
![7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11462033.png)

![5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11462040.png)

![2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11462052.png)
![6-(4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B11462059.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B11462070.png)
![6-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11462079.png)
![ethyl 6-acetylimino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462094.png)
![1-[(2,3-Dichloropropyl)sulfinyl]dodecane](/img/structure/B11462097.png)
![14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one](/img/structure/B11462101.png)
